molecular formula C17H20FN3O2S B2875639 2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234881-77-6

2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2875639
CAS No.: 1234881-77-6
M. Wt: 349.42
InChI Key: YQJDQBDDKXAGRL-UHFFFAOYSA-N
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Description

2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a pyridine ring, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the reaction of 2-fluorobenzenesulfonyl chloride with 1-(pyridin-2-yl)piperidin-4-ylmethylamine under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Further research is needed to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound may find applications in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyridine ring may play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 2-Fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is structurally similar to other fluorinated benzenesulfonamides and pyridine derivatives.

  • Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, potentially leading to distinct biological and chemical properties.

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Properties

IUPAC Name

2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJDQBDDKXAGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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